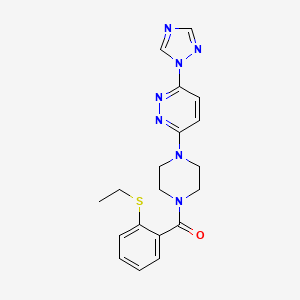

![molecular formula C20H13N5O3 B2482856 1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 716340-76-0](/img/structure/B2482856.png)

1-(furan-2-ylmethyl)-2-(3-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazoquinoxalines typically involves condensation reactions, cyclization, and substitutions. For closely related compounds, methodologies include reacting haloesters or keto moieties with quinoxaline, followed by intramolecular cyclization and various nucleophilic substitutions to introduce specific functional groups such as the furan and nitrophenyl present in the target molecule (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazoquinoxalines, including the target compound, can be studied through techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. These analyses help in understanding the crystal structure, molecular packing, and the role of intermolecular interactions in stabilizing the compound's structure (Rahmani et al., 2017).

Chemical Reactions and Properties

Imidazoquinoxalines undergo various chemical reactions, including electrophilic substitution, nitration, formylation, and alkylation, allowing for structural modifications and derivatization. These reactions are influenced by the compound's specific functional groups and the electronic nature of the imidazoquinoxaline core (Aleksandrov et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Transformations

- A novel strategy was developed for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, a related structure, using o-nitroaniline and glyoxylate. This method was applied to synthesize BMS-238497, a potent Lck inhibitor, showcasing the compound's relevance in synthesizing complex medicinal molecules (Chen et al., 2004).

- Research on imidazo[1,2-a]quinoxaline and its transformations involved studying the reduction of 1-(o-nitrophenyl)-2-formylimidazole, leading to various derivatives. This highlights the compound's flexibility in forming different heterocyclic structures, potentially useful in various applications (Simonov et al., 1972).

Pharmacological Potential

- The synthesis of quinoxalinediones with imidazolyl substituents revealed their potent activity in inhibiting AMPA binding from rat brain, suggesting potential neuropharmacological applications. One compound exhibited selective antagonism for the AMPA receptor, indicating its potential in neurological research and therapy (Ohmori et al., 1994).

Synthetic Applications and Chemical Properties

- The synthesis of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline through the Weidenhagen reaction demonstrated the compound's utility in organic synthesis. Its electrophilic substitution reactions provided insights into its chemical behavior, useful in designing related compounds for various applications (Aleksandrov et al., 2011).

- A study on the synthesis of pyrrolo[1,2-a]quinoxalines using an acid-promoted furan ring opening of N-(furan-2-ylmethyl)-2-nitroanilines showcased a novel synthetic route, emphasizing the compound's role in developing new chemical entities (Zelina et al., 2020).

Sensor and Chemosensor Applications

- Research on fluorescent sensors for mercury ions used 1H-imidazo[4,5-b]phenazine derivatives, illustrating the compound's role in environmental and analytical chemistry. The furan group in the sensor molecule significantly contributed to its fluorescent sensing abilities (Shi et al., 2013).

Direcciones Futuras

Quinoxalines have become a subject of extensive research due to their wide range of applications . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This will no doubt be helpful for the readers who are anticipating a comprehensive overview on quinoxaline as well as benefitting researchers for future development .

Propiedades

IUPAC Name |

3-(furan-2-ylmethyl)-2-(3-nitrophenyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O3/c26-25(27)14-6-3-5-13(11-14)19-23-18-20(24(19)12-15-7-4-10-28-15)22-17-9-2-1-8-16(17)21-18/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIJJOWHUYYZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2482776.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)

![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482788.png)

![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482789.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)